

ChX710 mechanism of action

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Compound of Interest

Compound Name: ChX710

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An In-depth Technical Guide to the Mechanism of Action of **ChX710**

For Research, Scientific, and Drug Development Professionals

Abstract

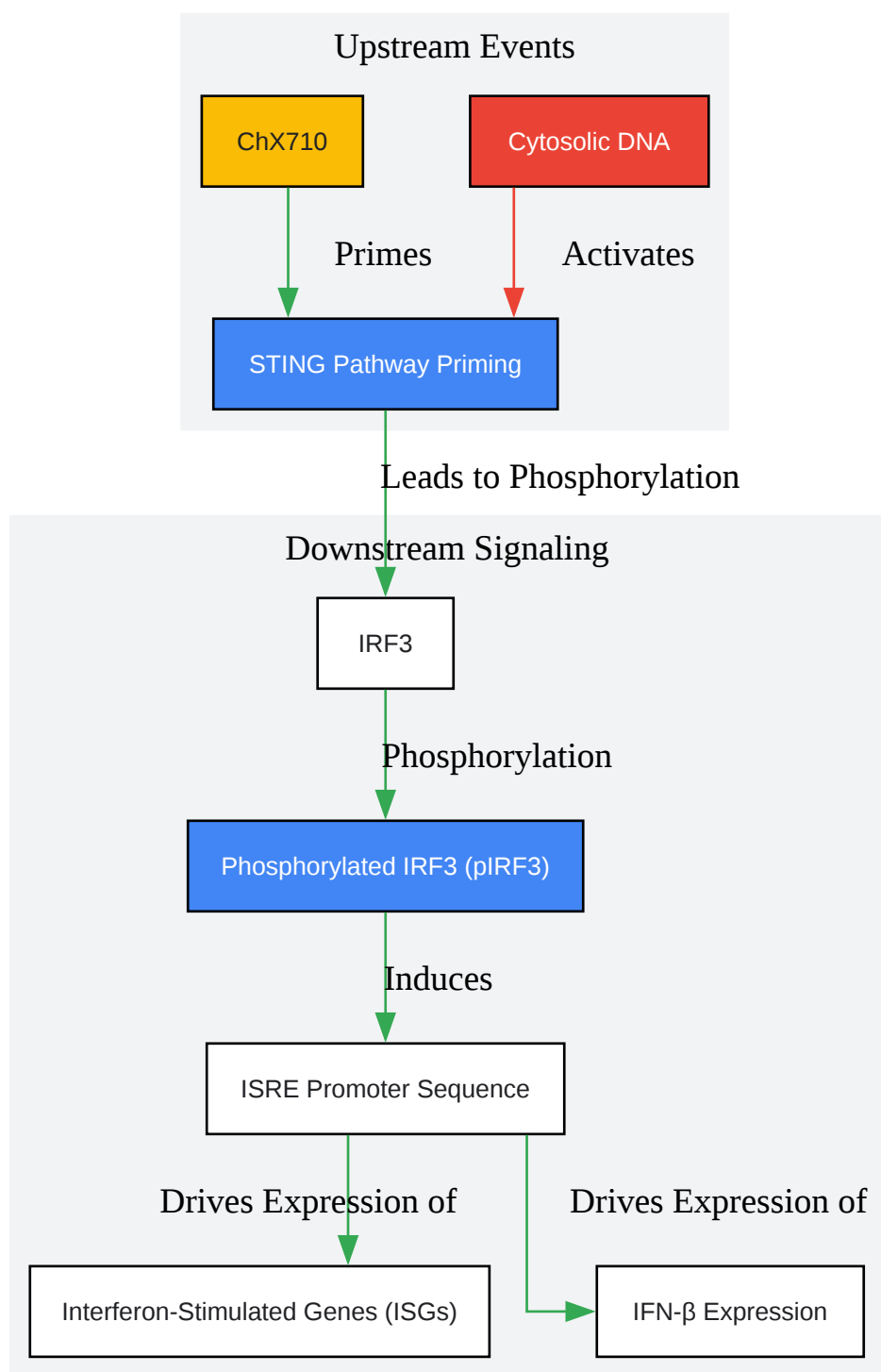
ChX710 is a molecule that has been identified as a modulator of the innate immune system. Specifically, it primes the type I interferon (IFN) response to the presence of cytosolic DNA. This activity is central to its mechanism of action, which involves the induction of the Interferon-Stimulated Response Element (ISRE) promoter sequence, leading to the expression of various Interferon-Stimulated Genes (ISGs). A key event in this signaling cascade is the phosphorylation of the Interferon Regulatory Factor (IRF) 3. The primary pathway implicated in the action of **ChX710** is the STING (Stimulator of Interferon Genes) pathway, a critical component of the cellular response to foreign or misplaced DNA.

Core Mechanism of Action: STING Pathway Priming

The central mechanism of **ChX710** revolves around its ability to prime the STING pathway. This priming effect significantly enhances the cellular response to cytosolic DNA. In experimental settings, treatment with **ChX710** has been shown to work synergistically with DNA transfection, resulting in a potentiation of IFN- β expression at both the transcriptional and protein levels[1].

Signaling Pathway

The signaling cascade initiated by **ChX710**'s activity can be visualized as follows:



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Caption: Signaling pathway of **ChX710** action.

Quantitative Data Summary

While specific quantitative data from dose-response curves or kinetic studies are not publicly available in the reviewed literature, the following information has been compiled from supplier datasheets.

Parameter	Value	Source
Purity	99.91%	MedchemExpress[1]
Molecular Formula	C18H21N5O	BioChemPartner[2]
Molecular Weight	323.39	BioChemPartner[2]
CAS Number	2438721-44-7	MedchemExpress[1], BioChemPartner[2]

Experimental Protocols

Detailed experimental protocols for the characterization of **ChX710** are not extensively published. However, based on the described mechanism, standard molecular and cellular biology techniques would be employed. Below are generalized protocols for key experiments.

ISRE Reporter Assay

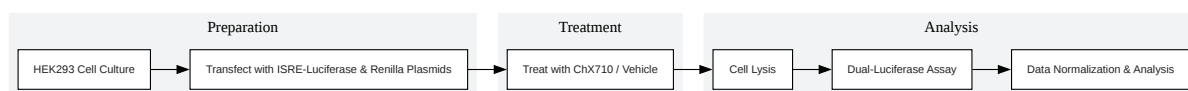
Objective: To quantify the induction of the ISRE promoter sequence in response to **ChX710** treatment.

Methodology:

- Cell Culture: Human embryonic kidney 293 (HEK293) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
- Transfection: Cells are transiently transfected with a luciferase reporter plasmid under the control of the ISRE promoter. A constitutively expressed Renilla luciferase plasmid is co-transfected for normalization.
- Treatment: 24 hours post-transfection, cells are treated with varying concentrations of **ChX710** or a vehicle control (e.g., DMSO). In some conditions, cells are co-treated with a

STING agonist like cGAMP or transfected with DNA to assess the priming effect.

- **Lysis and Luciferase Assay:** After 16-24 hours of treatment, cells are lysed, and luciferase activity is measured using a dual-luciferase reporter assay system.
- **Data Analysis:** Firefly luciferase activity is normalized to Renilla luciferase activity. The fold induction is calculated relative to the vehicle-treated control.



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Caption: Workflow for an ISRE reporter assay.

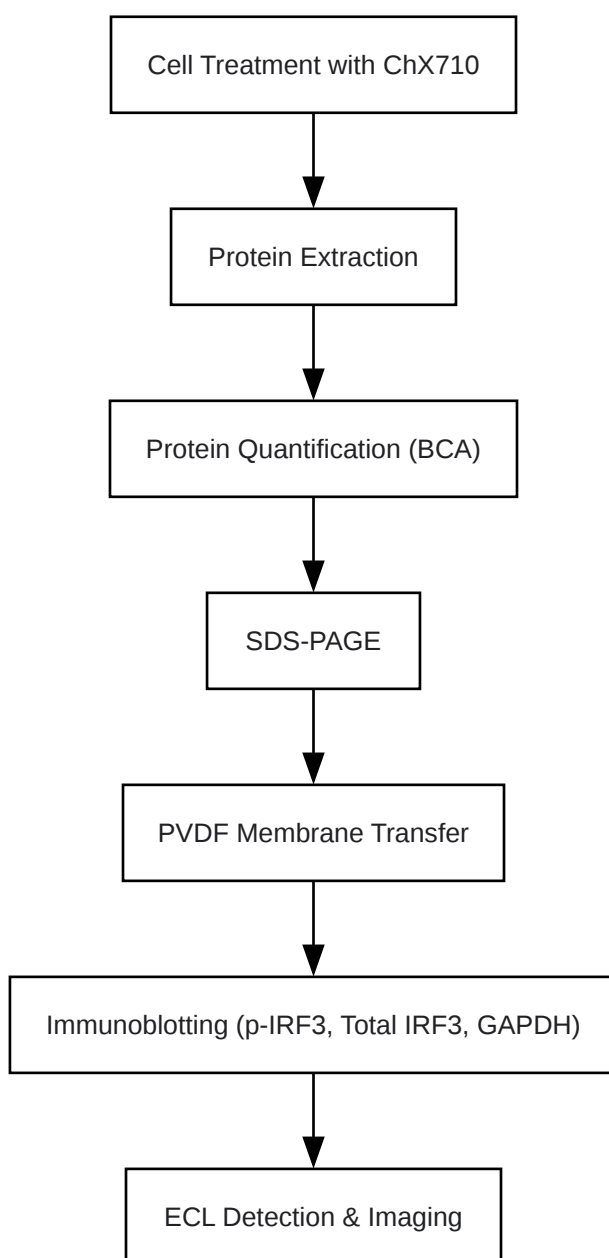
Western Blot for IRF3 Phosphorylation

Objective: To detect the phosphorylation of IRF3 as a marker of STING pathway activation.

Methodology:

- **Cell Culture and Treatment:** A suitable cell line, such as THP-1 monocytes, is cultured and treated with **ChX710**, a positive control (e.g., cGAMP), and a vehicle control for a specified time course.
- **Protein Extraction:** Cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
- **Protein Quantification:** The total protein concentration of each lysate is determined using a BCA protein assay.
- **SDS-PAGE and Western Blotting:** Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

- Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for phosphorylated IRF3 (p-IRF3). Subsequently, it is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. A primary antibody for total IRF3 or a housekeeping protein like GAPDH is used for loading control.
- Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.



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